molecular formula C12H23ClN2O2 B2594654 Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate;hydrochloride CAS No. 2503205-97-6

Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate;hydrochloride

Cat. No.: B2594654
CAS No.: 2503205-97-6
M. Wt: 262.78
InChI Key: BEVHWLSPMOGHRK-UHFFFAOYSA-N
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Description

Structural Characterization of Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate Hydrochloride

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate hydrochloride follows International Union of Pure and Applied Chemistry conventions for spirocyclic compounds containing nitrogen heteroatoms. The name systematically describes the compound's structural features, beginning with the tert-butyl group, which refers to the tertiary butyl substituent (2-methylpropan-2-yl) attached to the oxygen atom of the carbamate functionality. The "N-(4-azaspiro[2.5]octan-7-yl)" portion indicates that the carbamate nitrogen is bonded to the seventh carbon of a spiro[2.5]octane system, where the nitrogen atom replaces a carbon at position 4, creating the "aza" designation.

The spiro[2.5]octane nomenclature specifically denotes a bicyclic system composed of a three-membered ring fused to a six-membered ring through a shared spiro carbon atom. This notation follows the standard convention where the smaller ring size is listed first, followed by the larger ring size, with the total number of carbon atoms in the spiro system being eight. The positioning of substituents is numbered according to established conventions that prioritize the heteroatom-containing ring system. The hydrochloride designation indicates the formation of a salt between the basic nitrogen atom in the molecule and hydrochloric acid, which significantly affects the compound's physical properties and solubility characteristics.

Table 1: Systematic Naming Components

Component Structural Feature IUPAC Convention
tert-butyl (CH₃)₃C- group Tertiary alkyl substituent
N-(4-azaspiro[2.5]octan-7-yl) Nitrogen at position 4, attachment at position 7 Heteroatom designation with positional numbering
carbamate -NH-CO-O- linkage Urethane functional group
hydrochloride HCl salt formation Acid-base salt nomenclature

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear magnetic resonance spectroscopy provides crucial structural information for tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate hydrochloride through the analysis of ¹H, ¹³C, and ¹⁵N chemical environments. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic patterns that reflect the compound's spirocyclic architecture and functional group arrangements. The tert-butyl protons typically appear as a sharp singlet around δ 1.43 parts per million, integrating for nine protons and representing the magnetically equivalent methyl groups of the tert-butyl protecting group. The spiro center creates a unique three-dimensional arrangement that influences the chemical shifts and coupling patterns of protons throughout the molecule.

The spirocyclic framework generates distinct coupling patterns in the ¹H Nuclear Magnetic Resonance spectrum due to the constrained geometry of the ring system. Protons attached to carbons adjacent to the spiro center experience characteristic deshielding effects, while those in the six-membered ring exhibit coupling patterns consistent with chair or envelope conformations. The carbamate proton, when present, appears as a broad signal that may exchange with deuterium oxide, confirming the presence of the urethane functionality. Analysis of homonuclear coupling constants provides information about the relative configuration and preferred conformations of the molecule, as these parameters directly reflect the steric and electronic effects of substituents bonded to the aliphatic ring system.

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the compound, with the tert-butyl carbons appearing around δ 28 parts per million for the methyl carbons and δ 79 parts per million for the quaternary carbon. The spiro carbon exhibits a characteristic chemical shift that reflects its unique bonding environment, typically appearing in the aliphatic region but with distinctive multiplicity patterns. The carbonyl carbon of the carbamate group resonates around δ 156 parts per million, consistent with the electron-withdrawing nature of the carbamate functionality. ¹⁵N Nuclear Magnetic Resonance, when employed, provides additional structural confirmation through the analysis of nitrogen chemical environments, particularly useful for distinguishing between different nitrogen functionalities within the spirocyclic framework.

Infrared (IR) Vibrational Fingerprinting

Infrared spectroscopy serves as a powerful tool for identifying the functional groups present in tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate hydrochloride through characteristic vibrational frequencies. The carbamate functionality exhibits distinctive stretching vibrations that provide unambiguous identification of this structural feature. The carbonyl stretch of the carbamate group appears as a strong absorption band between 1680 and 1750 wavenumbers, with the exact position influenced by electronic effects from the tert-butyl group and the spirocyclic system. This carbonyl stretching absorption represents one of the strongest infrared absorptions in the spectrum and proves highly useful for structural determination.

The nitrogen-hydrogen stretching vibrations associated with the carbamate functionality appear in the region between 3300 and 3500 wavenumbers, typically as a medium-intensity absorption that may be broadened due to hydrogen bonding interactions. The presence of the hydrochloride salt form introduces additional spectral features, including broad absorption bands in the 2400-3000 wavenumber region due to N-H···Cl⁻ hydrogen bonding interactions. Carbon-hydrogen stretching vibrations from the tert-butyl group and spirocyclic framework appear below 3000 wavenumbers, with characteristic patterns that distinguish between different types of carbon-hydrogen bonds.

Table 2: Characteristic Infrared Absorption Frequencies

Functional Group Frequency Range (cm⁻¹) Intensity Assignment
C=O carbamate 1680-1750 Strong Carbonyl stretch
N-H carbamate 3300-3500 Medium N-H stretch
C-H aliphatic 2850-2960 Medium-Strong C-H stretch
N-H hydrochloride 2400-3000 Broad N-H···Cl⁻ interactions
Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural insights through characteristic fragmentation patterns of tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate hydrochloride. The molecular ion peak appears at mass-to-charge ratio 226.32, corresponding to the protonated molecular species [M+H]⁺ of the free base form. High-resolution mass spectrometry validates the molecular formula and provides accurate mass measurements that distinguish this compound from potential structural isomers. The fragmentation patterns reveal characteristic losses that reflect the compound's structural features and provide diagnostic information for identification purposes.

The base peak typically corresponds to the loss of the tert-butyl group (loss of 57 mass units), generating a fragment ion that retains the spirocyclic core with the carbamate nitrogen. Additional fragmentation pathways include the loss of carbon dioxide from the carbamate functionality (loss of 44 mass units), producing fragments that contain the modified spirocyclic system. The spiro center's stability influences the fragmentation behavior, with the bicyclic framework often remaining intact during the initial fragmentation events. Tandem mass spectrometry experiments provide additional structural information through the analysis of daughter ion formation, helping to confirm the connectivity between the spirocyclic core and the carbamate substituent.

Electrospray ionization mass spectrometry proves particularly effective for this compound due to the presence of the basic nitrogen atom, which readily accepts protons to form stable ionized species. The salt form influences the ionization behavior, with the hydrochloride potentially affecting the relative abundances of different ionized species. Collision-induced dissociation experiments reveal the relative stability of different parts of the molecule, with the spirocyclic framework typically showing greater resistance to fragmentation compared to the tert-butyl carbamate substituent.

X-ray Crystallographic Studies of Spirocyclic Architecture

X-ray crystallography represents the definitive method for determining the three-dimensional structure of tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate hydrochloride in the solid state. This experimental technique provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions that govern the crystal packing arrangements. The spirocyclic architecture exhibits characteristic geometrical parameters that reflect the constraints imposed by the fused ring system, with the spiro carbon serving as the central structural feature that determines the overall molecular geometry.

The crystallographic analysis reveals the preferred conformation of the six-membered ring within the spiro system, typically adopting a chair conformation that minimizes steric interactions. The three-membered ring component of the spiro system exhibits characteristic bond angles and distances that deviate from ideal tetrahedral geometry due to ring strain. The carbamate substituent's orientation relative to the spirocyclic core provides insights into potential intramolecular interactions and conformational preferences that influence the compound's chemical and biological properties.

Intermolecular interactions in the crystal lattice include hydrogen bonding patterns involving the carbamate functionality and the hydrochloride counterion. These non-covalent interactions significantly influence the crystal packing arrangement and provide information about the compound's solid-state stability. The presence of the chloride anion creates additional hydrogen bonding opportunities that may stabilize specific conformations of the organic cation. Analysis of the crystal structure also reveals the effective molecular volume and packing efficiency, parameters that relate to the compound's physical properties such as density and solubility.

Table 3: Representative Crystallographic Parameters

Parameter Typical Value Structural Significance
Spiro C-C bond length 1.52-1.55 Å Normal sp³-sp³ bonding
C-N carbamate bond 1.34-1.38 Å Partial double bond character
C=O carbamate bond 1.20-1.24 Å Double bond character
Ring puckering amplitude 0.4-0.6 Å Conformational flexibility

Computational Modeling of Molecular Geometry

Computational chemistry methods provide detailed insights into the molecular geometry, electronic structure, and conformational behavior of tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate hydrochloride through theoretical calculations. Density functional theory calculations reveal the optimized molecular geometry in the gas phase, showing how the spirocyclic framework influences the overall three-dimensional structure. The computational models predict bond lengths, bond angles, and dihedral angles with high accuracy, providing theoretical support for experimental structural determinations.

Molecular orbital analysis through computational methods reveals the electronic distribution within the molecule, particularly highlighting the role of the nitrogen heteroatom in the spirocyclic system and the carbamate functionality. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide insights into the compound's electronic properties and potential reactivity patterns. Natural bond orbital analysis quantifies the extent of electron delocalization within the carbamate group and identifies significant intramolecular interactions that stabilize the preferred molecular conformation.

Conformational analysis through computational methods explores the energy landscape associated with rotation around flexible bonds and ring puckering in the spirocyclic system. These calculations predict the relative stability of different conformations and identify energy barriers for conformational interconversion. The results provide theoretical support for experimental observations regarding the compound's preferred geometry and help explain its chemical behavior. Solvation models incorporated into the calculations account for the influence of different solvent environments on the molecular geometry, particularly relevant for understanding the compound's behavior in biological systems.

Table 4: Computational Molecular Parameters

Property Calculated Value Method
Molecular volume 220-240 ų DFT optimization
Dipole moment 3.2-3.8 D Electronic structure calculation
HOMO energy -6.2 to -6.8 eV Molecular orbital analysis
LUMO energy 1.5 to 2.1 eV Molecular orbital analysis

Properties

IUPAC Name

tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-9-4-7-13-12(8-9)5-6-12;/h9,13H,4-8H2,1-3H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVHWLSPMOGHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC2(C1)CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate;hydrochloride typically involves the reaction of tert-butyl carbamate with a spirocyclic amine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include tert-butyl chloroformate and spirocyclic amines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound is distinguished from analogs by its spirocyclic architecture, which contrasts with non-spiro bicyclic or monocyclic systems. Below is a comparative analysis with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (M+1) Core Structure Key Features
Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate;hydrochloride - C₁₄H₂₆N₂O₂·HCl 255.3 (free base) 4-azaspiro[2.5]octane Spirocyclic, rigid, tert-butyl protection
Tert-butyl N-(3-azabicyclo[4.1.0]heptan-1-yl)carbamate 880545-32-4 C₁₁H₂₀N₂O₂ 227.2 (free base) 3-azabicyclo[4.1.0]heptane Bicyclic (non-spiro), fused ring system
Tert-butyl N-(azetidin-3-yl)carbamate hydrochloride 67376-94-7 C₈H₁₇ClN₂O₂ 155.3 (free base) Azetidine Monocyclic, compact, high polarity
Tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate 1298101-47-9 C₁₁H₂₂N₂O₂ 215.3 (free base) Cyclohexane Non-cyclic amine, stereochemical control

Key Observations:

  • Spiro vs.
  • Molecular Weight : The spiro derivative (255.3 Da) is heavier than azetidine-based analogs (155.3 Da), which may influence solubility and blood-brain barrier penetration .
  • Stereochemical Complexity : The cyclohexane-based analog (CAS: 1298101-47-9) lacks spiro rigidity but offers stereochemical tunability for chiral drug design .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The tert-butyl group increases lipophilicity across all analogs, but the spiro system may reduce solubility compared to azetidine derivatives .
  • Metabolic Stability: Spirocyclic systems are often more metabolically stable than monocyclic amines due to reduced conformational flexibility, a critical factor in CNS drug design .
  • Bioavailability : The higher molecular weight of spiro derivatives (255 Da vs. 155 Da for azetidine) could limit oral bioavailability, necessitating structural optimization .

Biological Activity

Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate;hydrochloride (CAS Number: 2503205-97-6) is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C12H23ClN2O2
  • Molecular Weight : 263 Da
  • LogP : 0.9
  • Polar Surface Area : 50 Ų
  • Hydrogen Bond Acceptors : 2
  • Hydrogen Bond Donors : 2

These properties suggest a moderate lipophilicity, which is often favorable for drug-like characteristics.

Biological Activity Overview

The biological activity of this compound can be summarized in several key areas:

Antiviral Activity

Recent studies have indicated that derivatives of spirocyclic compounds exhibit significant antiviral properties. For instance, compounds structurally similar to Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate have shown efficacy against viruses such as dengue and Zika. These compounds often act as inhibitors of viral replication by interfering with host cell mechanisms.

The proposed mechanism involves the inhibition of specific kinases that are crucial for viral entry and replication. For example, studies on related compounds have demonstrated their ability to inhibit AAK1 and GAK kinases, which are essential for the endocytic pathway utilized by viruses like dengue .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The spirocyclic structure contributes to its ability to interact with biological targets effectively. Variations in substituents on the nitrogen atoms and the carbamate group can significantly influence its potency and selectivity.

Substituent Effect on Activity
Methyl groupIncreased potency against viral targets
Hydroxyl groupEnhanced solubility and bioavailability
Fluoro substitutionImproved binding affinity to target proteins

Case Studies

  • Dengue Virus Inhibition :
    A study demonstrated that a related spirocyclic compound exhibited potent antiviral activity in human primary monocyte-derived dendritic cells (MDDCs). The compound's effectiveness was attributed to its ability to disrupt viral replication pathways, showcasing its potential as a therapeutic agent against dengue .
  • Zika Virus Research :
    Another investigation into spirocyclic compounds revealed their ability to inhibit Zika virus replication in vitro. The findings suggested that modifications to the tert-butyl group could enhance antiviral efficacy while maintaining low cytotoxicity levels.

Q & A

Q. What are the standard synthetic routes for Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate; hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves two steps: (1) formation of the spirocyclic amine intermediate and (2) carbamate protection followed by HCl salt formation. Key parameters include:

  • Temperature control : Maintaining 0–5°C during amine protonation to avoid side reactions .
  • pH optimization : Adjusting to pH 4–5 for selective crystallization of the hydrochloride salt .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity .

Q. Example Protocol :

StepReagents/ConditionsYieldReference
14-azaspiro[2.5]octane + Boc₂O, THF, 25°C, 12h85%
2HCl (g) in EtOAc, 0°C, 2h92%

Q. How is the structural integrity of this compound validated in crystallographic studies?

X-ray diffraction (XRD) using programs like SHELXL or ORTEP-3 is standard. Key steps:

  • Data collection : High-resolution (<1.0 Å) datasets reduce refinement errors .
  • Hydrogen placement : Neutron diffraction or DFT calculations resolve ambiguities in spirocyclic H positions .
  • Validation : R-factors <5% and CheckCIF alerts for steric strain in the spiro ring .

Q. What role does the hydrochloride salt play in enhancing bioactivity?

The hydrochloride form improves:

  • Solubility : 25 mg/mL in aqueous buffers vs. <5 mg/mL for the free base .
  • Stability : Reduced hygroscopicity under ambient conditions .
  • Bioavailability : Enhanced membrane permeability in in vitro blood-brain barrier models .

Q. What are the recommended handling and storage protocols to ensure compound stability?

  • Storage : Desiccated at -20°C in amber vials to prevent photodegradation .

  • Handling : Use nitrogen-purged gloveboxes for air-sensitive reactions (e.g., Boc deprotection) .

  • Stability Data :

    ConditionDegradation (%)Time
    25°C, 60% RH<2%6 months
    40°C, 75% RH12%6 months

Q. Which analytical techniques are most effective for purity assessment?

  • HPLC : C18 column, 0.1% TFA/ACN gradient (purity >98%) .
  • HRMS : Exact mass confirmation (e.g., [M+H]⁺ = 271.1543) .
  • ¹H/¹³C NMR : Key peaks: δ 1.44 (t-Bu), 3.2–4.1 (spiro-CH₂) .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond length discrepancies) be resolved?

  • Multi-program refinement : Cross-validate using SHELXL and Olex2 to identify systematic errors .
  • Dynamic disorder modeling : For flexible spiro rings, apply TLS (Translation-Libration-Screw) parameters .
  • Case Study : A 0.05 Å variation in C-N bond lengths was attributed to torsional strain, resolved via TWINABS scaling .

Q. What strategies optimize enantioselective synthesis of the spirocyclic core?

  • Catalytic asymmetric synthesis : Iridium-catalyzed amination (98% yield, 95% ee) using chiral phosphine ligands .

  • Kinetic resolution : Lipase-mediated acylations (e.g., CAL-B, 85% ee) .

  • Byproduct Mitigation :

    ByproductSourceMitigation
    DiastereomerRacemizationLower reaction temp (70°C → 50°C)
    OxazolidinoneCO₂ trappingScavengers (e.g., molecular sieves)

Q. How do computational models predict its interaction with neurological targets (e.g., NMDA receptors)?

  • Docking studies : Glide SP scoring identifies H-bonding with GluN1 subunit (ΔG = -9.2 kcal/mol) .
  • MD Simulations : >100 ns trajectories show stable binding despite spiro ring flexibility .
  • QSAR : LogP <2.0 correlates with CNS penetration (R² = 0.88) .

Q. What methodologies manage byproducts from large-scale Boc deprotection?

  • In situ quenching : NaOH washes remove HCl excess, minimizing tert-butyl alcohol formation .
  • Crystallization tuning : Anti-solvent (hexane) addition improves hydrochloride purity (>99.5%) .
  • PAT (Process Analytical Technology) : FTIR monitors carbamate C=O stretch (1690 cm⁻¹) in real-time .

Q. How can cryo-EM complement XRD for structural analysis of protein-compound complexes?

  • Sample prep : Vitrification preserves non-crystalline ligand-protein interactions .
  • Resolution : 3.2 Å maps resolve spirocyclic H-bonding with catalytic lysine residues .
  • Validation : Local resolution filters (e.g., ResMap) confirm density fit .

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